2-(2-Phenylphenoxy)acetohydrazide
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Overview
Description
2-(2-Phenylphenoxy)acetohydrazide is a chemical compound with the formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-(2-Phenylphenoxy)acetohydrazide and similar compounds involves the reaction of various hydrazones, acetohydrazones, semicarbazides, and thiosemicarbazides . The synthesis process is designed keeping in view the structural requirement of the pharmacophore .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylphenoxy)acetohydrazide is based on its formula C14H14N2O2 . More detailed structural analysis would require specific spectroscopic studies.Chemical Reactions Analysis
The chemical reactions involving 2-(2-Phenylphenoxy)acetohydrazide are complex and involve various stages. For example, one study describes the synthesis of a series of compounds using 2-(2-Phenylphenoxy)acetohydrazide, which were then evaluated for anticonvulsant activity and neurotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Phenylphenoxy)acetohydrazide can be inferred from its molecular formula C14H14N2O2 . Detailed analysis of its physical and chemical properties would require specific experimental studies.Scientific Research Applications
Synthesis and Pharmacological Screening
- A study detailed the synthesis of various derivatives, including those containing oxadiazole and benzimidazole, using o-phenylenediamine and phenoxyacetic acid. These compounds were tested for anticonvulsant properties, with some showing significant potential (Shaharyar et al., 2016).
Nonlinear Optical Properties
- Research on the nonlinear optical properties of hydrazones, including derivatives of 2-(2-Phenylphenoxy)acetohydrazide, revealed their potential in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Antileishmanial Activity
- A series of new analogues were synthesized and evaluated for in vitro antileishmanial activity against Leishmania donovani. One specific analogue showed promising activity with minimal cytotoxicity (Ahsan et al., 2016).
Antimicrobial Evaluation
- Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide were synthesized and tested for antibacterial and antifungal activities, showing considerable efficacy (Fuloria et al., 2009).
Anticancer Evaluation
- Compounds synthesized from o-phenylenediamine and various acids, including naphthene-1-acetic acid, were evaluated for anticancer properties. One compound showed notable activity against a breast cancer cell line (Salahuddin et al., 2014).
Molecular Complex Studies
- A study analyzed the crystallographic structure of a molecular complex involving (E)-N′-[1-(2-Hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide, contributing to the understanding of molecular interactions and structures (Tang, 2011).
Corrosion Inhibition Studies
- Acetohydrazides were evaluated as corrosion inhibitors for mild steel in acidic medium, indicating their potential in industrial applications (Yadav et al., 2015).
Antitumor Agent Synthesis
- Derivatives of 2-(2-Phenylphenoxy)acetohydrazide were synthesized and tested for antitumor activity, with certain derivatives showing promising results against various cancer cell lines (Li et al., 2014).
Future Directions
properties
IUPAC Name |
2-(2-phenylphenoxy)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZZXIHTHWICJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357885 |
Source
|
Record name | 2-(2-phenylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylphenoxy)acetohydrazide | |
CAS RN |
5493-64-1 |
Source
|
Record name | 2-(2-phenylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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